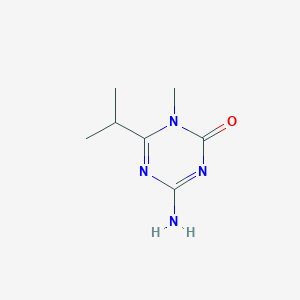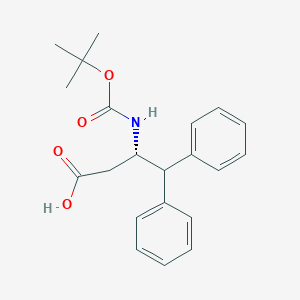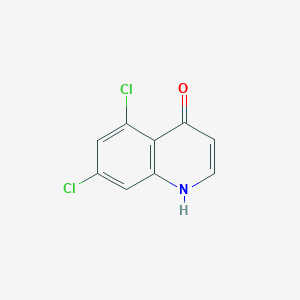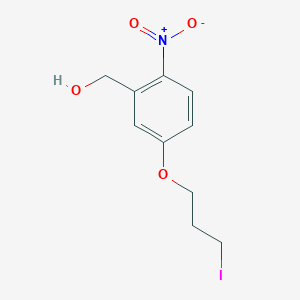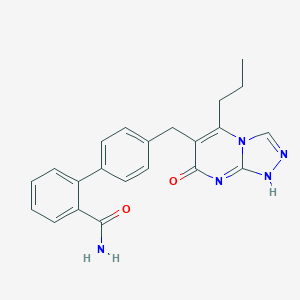
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is a synthetic compound that has gained attention from the scientific community for its potential as a drug candidate. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research. In
Applications De Recherche Scientifique
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' has been studied extensively for its potential as a drug candidate. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Additionally, it has been studied for its potential as an anti-inflammatory and analgesic agent.
Mécanisme D'action
The exact mechanism of action of (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in various cellular processes, leading to the observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. Additionally, it has been shown to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is its broad range of potential applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-'. One direction is to further investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to better understand its mechanism of action and potential for use as an anti-inflammatory and analgesic agent. Finally, research could be conducted to identify potential side effects and optimize dosing regimens for clinical use.
Conclusion:
In conclusion, (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is a promising compound with a broad range of potential applications. Further research is needed to fully understand its mechanism of action and potential for clinical use.
Méthodes De Synthèse
The synthesis of (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' involves a multi-step process. The first step involves the synthesis of 1,1'-biphenyl-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methanol to form the desired product.
Propriétés
Numéro CAS |
168152-96-3 |
|---|---|
Nom du produit |
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)- |
Formule moléculaire |
C22H21N5O2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-[4-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C22H21N5O2/c1-2-5-19-18(21(29)25-22-26-24-13-27(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20(23)28/h3-4,6-11,13H,2,5,12H2,1H3,(H2,23,28)(H,25,26,29) |
Clé InChI |
WNFVZZVKAUYMFL-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=C(C(=O)N=C2N1C=NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
SMILES |
CCCC1=C(C(=O)NC2=NN=CN12)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
SMILES canonique |
CCCC1=C(C(=O)N=C2N1C=NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
Synonymes |
4'-((1,7-Dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-(1,1'-biphenyl)-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



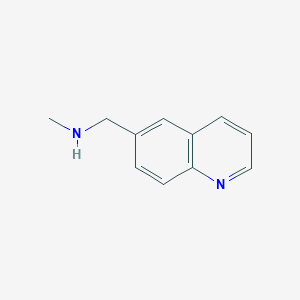
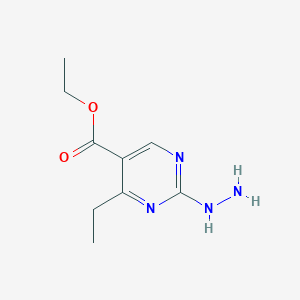

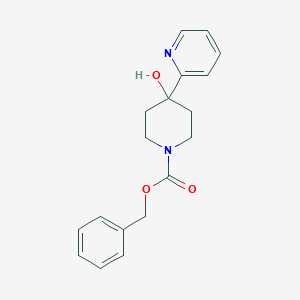

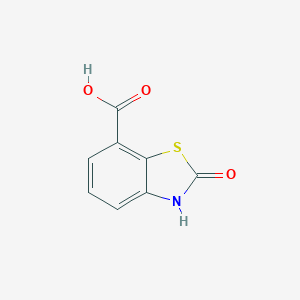
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)


